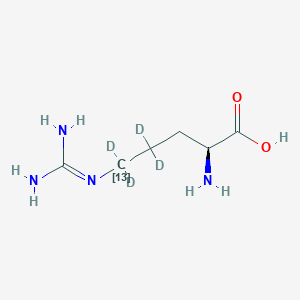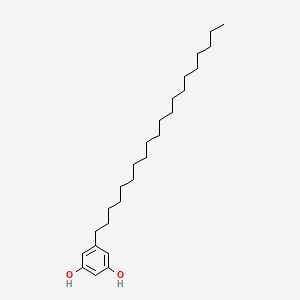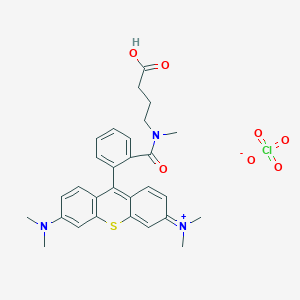
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is a deuterated analog of arginine, an amino acid that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the molecule enhances its stability and alters its metabolic pathways, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid typically involves the deuteration of arginine. This process can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in arginine with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: This involves the stepwise construction of the molecule using deuterated precursors and reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of biotechnological methods to incorporate deuterium into arginine during its biosynthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include deuterated derivatives of arginine with altered functional groups, which can be used for further research and applications.
Scientific Research Applications
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural arginine. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity and enhanced effects. The molecular targets include enzymes involved in arginine metabolism, such as nitric oxide synthase and arginase.
Comparison with Similar Compounds
Similar Compounds
Deuterated Arginine: Similar in structure but with different deuterium incorporation patterns.
Deuterated Lysine: Another deuterated amino acid used in similar research applications.
Uniqueness
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is unique due to its specific deuterium incorporation, which provides distinct metabolic and pharmacokinetic properties compared to other deuterated amino acids. This makes it particularly valuable for studying specific biochemical pathways and developing deuterated drugs with enhanced stability and efficacy.
Properties
Molecular Formula |
C6H14N4O2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i1D2,3+1D2 |
InChI Key |
ODKSFYDXXFIFQN-BRCPYFOBSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)[13C]([2H])([2H])N=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)

![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)


![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)

![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)



